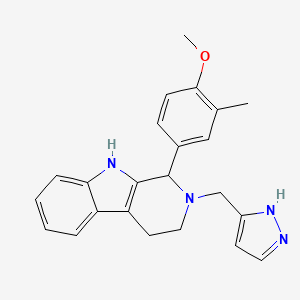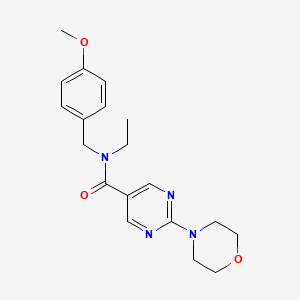![molecular formula C23H32N2O3 B3815492 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3815492.png)
2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol
Übersicht
Beschreibung
2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "HEPES" and is used as a buffering agent in various biochemical and biological experiments.
Wirkmechanismus
HEPES acts as a buffering agent by maintaining the pH of the solution within a narrow range. It has a pKa of 7.55, which makes it an effective buffer in the physiological pH range. HEPES buffers the solution by accepting or donating protons depending on the pH of the solution.
Biochemical and Physiological Effects:
HEPES has been shown to have minimal effects on the biochemical and physiological properties of the system it is used in. It does not interfere with enzyme activity, protein structure, or cell viability. HEPES has also been shown to have minimal toxicity and is considered safe for use in cell culture and animal experiments.
Vorteile Und Einschränkungen Für Laborexperimente
HEPES is a widely used buffering agent due to its effectiveness in maintaining pH and its minimal effects on the system it is used in. It is also readily available and relatively inexpensive. However, HEPES has limitations in certain applications, such as in experiments that require a specific buffering capacity or in experiments that require a buffer with a lower pKa.
Zukünftige Richtungen
HEPES has been extensively studied and used in various applications. However, there is still room for further research and development. Some potential future directions for HEPES research include:
1. Developing new derivatives of HEPES with improved buffering capacity or other properties.
2. Studying the effects of HEPES on different cell types and in different experimental conditions.
3. Investigating the use of HEPES in combination with other buffering agents or compounds.
4. Developing new applications for HEPES, such as in drug delivery or medical imaging.
Conclusion:
HEPES is a widely used buffering agent in biochemical and biological experiments. It is effective in maintaining pH and has minimal effects on the system it is used in. HEPES has been extensively studied and used in various applications, but there is still room for further research and development. By continuing to study and develop HEPES, we can improve our understanding of its properties and potential applications.
Wissenschaftliche Forschungsanwendungen
HEPES is widely used as a buffering agent in various biochemical and biological experiments. It is commonly used in cell culture media, protein purification, and enzyme assays. HEPES is also used as a component of electrophysiological recording solutions and in the preparation of molecular biology reagents.
Eigenschaften
IUPAC Name |
2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-19-5-7-20(8-6-19)17-25-11-10-24(18-22(25)9-12-26)16-21-3-2-4-23(15-21)28-14-13-27/h2-8,15,22,26-27H,9-14,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPASMODRXIURPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC(=CC=C3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[3-(2-Hydroxyethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3'-fluoro-4-biphenylyl)-1-[(2-methyl-5-pyrimidinyl)methyl]prolinamide](/img/structure/B3815422.png)
![4-[(3',4',5'-trimethoxybiphenyl-2-yl)methyl]morpholine](/img/structure/B3815445.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B3815453.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-oxo-4-phenylbutanamide](/img/structure/B3815460.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide](/img/structure/B3815474.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B3815478.png)
![1-cyclopentyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B3815485.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B3815497.png)

![(3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B3815506.png)
![N-ethyl-N'-[(2-phenoxy-3-pyridinyl)methyl]urea](/img/structure/B3815514.png)

![1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B3815533.png)
![5-(2-isoxazolidinylcarbonyl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B3815535.png)